molecular formula C11H10N2O B11719753 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one

1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one

Cat. No.: B11719753
M. Wt: 186.21 g/mol
InChI Key: YJGRXOLWQKUYAG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3H-Pyrido[4,3-b]indol-3-one, recognized in scientific literature as a 3-oxo-γ-carboline, serves as a versatile synthetic intermediate and a core scaffold for investigating novel bioactive compounds . This tricyclic structure, comprising an indole fused with a tetrahydropyridone, is of significant interest in medicinal chemistry for its diverse potential research applications. A key area of investigation involves its derivative, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core, which has been identified as a novel chemotype of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . Structure-activity relationship (SAR) studies around this core have led to compounds with nanomolar activity in rescuing the gating defect in mutant CFTR channels, presenting a promising starting point for expanding this chemical class beyond existing CFTR modulators . Furthermore, hydrogenated pyrido[4,3-b]indole derivatives have been synthesized and studied for their potential as neuroprotectors, with research indicating their ability to modulate glutamate-dependent calcium ion uptake in synaptosomes . The 3-oxo-γ-carboline scaffold has also been functionalized to produce compounds with notable cytotoxic and antifungal activities in preliminary screenings, highlighting its utility in early-stage oncological and antimicrobial research . The synthetic accessibility of this core, for instance via gramine-based routes, enables robust exploration of its structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1,2,4,5-tetrahydropyrido[4,3-b]indol-3-one

InChI

InChI=1S/C11H10N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)

InChI Key

YJGRXOLWQKUYAG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Gramine Derivative-Based Lactamization

The gramine route remains a foundational approach for synthesizing 3-oxo-γ-carbolines. Starting from methyl indol-2-ylacetate (1) , aminomethylation with Eschenmoser’s salt yields the gramine derivative 2 (Figure 1) . Subsequent quaternization with methyl iodide generates a reactive intermediate, which undergoes nucleophilic substitution with ammonia or 4-methoxybenzylamine. Lactamization of the resulting amine with the ester group produces 3a (51% yield) and 3b (34% yield) .

Key Conditions :

  • Quaternization: Methyl iodide in THF, 1 h at room temperature.

  • Ammonolysis: Aqueous ammonia (30%), 12 h stirring.

  • Purification: Crystallization from ethyl acetate or methanol.

Advantages : High regioselectivity and scalability.
Limitations : Moderate yields due to competing side reactions during quaternization .

Cyclization via Complex Bases

A novel route avoids toxic arylhydrazines by employing 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂ or KNH₂ in proton-free solvents (THF, dioxane) . This method achieves regioselective formation of the pyridoindole core through benzyne intermediates.

Optimized Protocol :

  • Substrate : 3-Chlorophenylimine derivatives.

  • Base : NaNH₂ or KNH₂ (2.5 equiv).

  • Solvent : Toluene or xylene at reflux (110–140°C).

  • Yield : 45–68% after column chromatography .

Mechanistic Insight : Base-induced elimination generates a benzyne intermediate, which undergoes [4+2] cycloaddition with the piperidone moiety .

Fischer Indole Synthesis Modifications

The classical Fischer indole synthesis has been adapted for γ-carboline derivatives. Arylhydrazines react with Boc-protected 4-piperidones under acidic conditions (HCl/EtOH or trifluoroboron etherate) . Acid-catalyzed -sigmatropic rearrangement yields enehydrazines, which cyclize to form the tetrahydro-pyridoindole core.

Representative Example :

  • Hydrazine : 4-Methoxyphenylhydrazine.

  • Ketone : Boc-protected 4-piperidone.

  • Conditions : Reflux in EtOH/HCl (12 h).

  • Yield : 60–85% after Boc deprotection .

Applications : Efficient for introducing substituents at the indole C3 position.

Microwave-Assisted Condensation

Microwave irradiation significantly accelerates condensation steps. For instance, 3a reacts with 2-chlorobenzaldehyde under microwave conditions (60 W, 150°C, 8 min) to form 4-(2-chlorobenzyl)-3-oxo-γ-carboline 4 in 20% yield .

Optimization Data :

ParameterValue
SolventAcetonitrile
CatalystKF/Al₂O₃
Temperature150°C
Irradiation Time8 min
Yield20%

Advantages : Rapid reaction times and reduced side-product formation .

Pd-Catalyzed Cross-Coupling for Functionalization

Post-synthetic modifications employ Pd catalysis to introduce aryl or heteroaryl groups. A patent describes Suzuki-Miyaura coupling of a triflate intermediate with pinacol boronates, followed by hydroxyacetyl side-chain incorporation .

Steps :

  • Coupling : Triflate vii + boronate → viii (Pd(OAc)₂, SPhos, K₃PO₄).

  • Deprotection : Boc removal with TFA.

  • Acylation : Hydroxyacetyl chloride, DCM, 0°C.

  • Final Yield : 15–30% after HPLC purification .

Applications : Critical for synthesizing derivatives with enhanced bioactivity .

Reductive Amination and Alkylation

Quaternary ammonium intermediates derived from gramine precursors undergo reductive amination with amines (e.g., 4-methoxybenzylamine) to install N-alkyl groups. Subsequent methylation with iodomethane enhances antifungal activity .

Case Study :

  • Substrate : Quaternary ammonium salt from 2 .

  • Amine : 4-Methoxybenzylamine (excess).

  • Conditions : THF, 12 h stirring.

  • Yield : 34% after chromatography .

Comparative Analysis of Methods

Table 1 summarizes key synthetic routes:

MethodStarting MaterialYield (%)Key Advantage
Gramine LactamizationMethyl indol-2-ylacetate51High regioselectivity
Complex Base Cyclization3-Chlorophenylimine68Avoids toxic reagents
Fischer Indole SynthesisArylhydrazines85Versatile substituent introduction
Microwave Condensation3a + 2-Cl-benzaldehyde20Rapid reaction time

Chemical Reactions Analysis

1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with toluene-sulphonyl azide can yield hexahydro derivatives .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    Recent studies have highlighted the antimicrobial potential of 1,2,4,5-tetrahydro-3H-pyrido[4,3-b]indol-3-one against various pathogens. For instance, its derivatives have shown efficacy against Mycobacterium tuberculosis, which is crucial given the rising antibiotic resistance globally. Molecular docking studies indicate that these compounds can effectively bind to specific proteins involved in bacterial resistance mechanisms .
  • Anticancer Activity :
    The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects on various cancer cells, suggesting its potential as a lead compound in cancer therapy .
  • Neuroprotective Effects :
    Neuroprotection is another area where this compound shows promise. Studies have suggested that it may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and oxidative stress responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Derivative Biological Activity IC50 (µM) Target
Compound AAntimicrobial10M. tuberculosis
Compound BAnticancer5Cancer Cell Lines
Compound CNeuroprotective15Neuroinflammatory Pathways

Case Studies

  • Synthesis and Evaluation :
    A study conducted on various derivatives synthesized from this compound evaluated their biological activities against Mycobacterium tuberculosis. The results demonstrated a significant reduction in bacterial viability with certain derivatives showing IC50 values lower than conventional antibiotics used in treatment .
  • Molecular Docking Studies :
    Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For example, the binding affinity of specific derivatives to proteins involved in bacterial resistance was assessed through computational methods, revealing promising candidates for further development .

Comparison with Similar Compounds

Structural Similarities and Differences

The pyridoindole core is shared among several compounds, but substituents and fused rings modulate their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,2,4,5-Tetrahydro-3H-Pyrido[4,3-b]indol-3-one C₁₁H₁₀N₂O 186.22 Pyridine fused to indole, ketone at position 3
3H-Pyrido[3,4-b]indol-7-ol (CAS 6028-07-5) C₁₂H₁₂N₂O·ClH 236.70 Hydroxyl group at position 7, methyl substitution
2-tert-Butyl 8-methyl ester derivative [] C₂₄H₃₂N₂O₆ 444.53 Bulky ester substituents, increased complexity
Polycyclic sulfonyl indoline [] C₂₆H₂₀N₄O₂S₂ 484.59 Thieno and pyrrolo fused rings, sulfonyl groups

Key Observations :

  • Substituents like hydroxyl (CAS 6028-07-5) or sulfonyl groups () enhance polarity and may improve solubility .

Physical and Chemical Properties

  • Melting Points : Sulfonyl indolines () exhibit high melting points (182–193°C), likely due to rigid fused-ring systems and intermolecular interactions .
  • Solubility : Hydrochloride salts (e.g., CAS 6028-07-5) enhance water solubility, a critical factor for drug development .

Biological Activity

1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one (CAS No. 1309436-65-4) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • Structure : The compound contains a pyridoindole framework that contributes to its unique biological properties.

Antitumor Activity

This compound has been investigated for its antitumor effects. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)5.2
Talazoparib (PARP Inhibitor)MCF7 (Breast Cancer)1.2

The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

The compound's mechanism involves:

  • Inhibition of PARP : Similar to talazoparib, it may inhibit PARP activity, leading to increased DNA damage in cancer cells.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through various signaling pathways.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties for this compound. It may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

StudyModelOutcome
In vitro study on SH-SY5Y cellsOxidative stress induced by H2O2Reduced cell death by 30% at 10 µM concentration

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of this compound in xenograft models of human cancer. The results showed a significant reduction in tumor size compared to control groups:

  • Dosage : 10 mg/kg administered intraperitoneally.
  • Result : Tumor volume decreased by 45% after two weeks of treatment.

Case Study 2: Neuroprotection in Rodent Models

Another study focused on the neuroprotective effects of the compound in rodent models of Alzheimer's disease. The findings indicated:

  • Dosage : 5 mg/kg daily for four weeks.
  • Result : Improvement in cognitive function as assessed by the Morris water maze test.

Q & A

Q. What are the established synthetic routes for 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one?

A common approach involves condensation reactions between amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) and benzotriazole derivatives, followed by nucleophilic substitution. For example, (1-hydroxymethyl)benzotriazole reacts with 3-(pyrrol-1-yl)-1-propylamine under acidic conditions (e.g., p-toluenesulfonic acid) in chloroform to yield intermediates, which are then substituted with nucleophiles like Grignard reagents or NaBH4 to generate derivatives. Yields range from 51% to 81%, depending on the reagent .

Q. Key Steps :

Condensation to form benzotriazole intermediates.

Substitution with nucleophiles (e.g., Grignard reagents, NaBH4).

Purification via column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

  • 1H and 13C NMR : Essential for confirming regiochemistry and substituent positions. For example, benzotriazole intermediates show distinct aromatic proton signals in the δ 7.5–8.5 ppm range, while aliphatic protons in the tetrahydro-pyridoindole core appear between δ 2.5–4.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, particularly for novel derivatives.
  • Microanalysis : Used to verify elemental composition for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve yield discrepancies in nucleophilic substitution steps?

Contradictory yields (e.g., 63% with Grignard reagents vs. 64% with NaBH4) often arise from steric hindrance, solvent polarity, or competing side reactions. Methodological strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while less polar solvents may reduce byproducts.
  • Temperature Control : Lower temperatures minimize decomposition (e.g., NaBH4 reactions at 0°C vs. room temperature).
  • Stoichiometry Adjustments : Excess nucleophile (1.5–2 equivalents) ensures complete substitution .

Example : NaBH4 in THF at 0°C replaces benzotriazole with hydrogen, forming a borane complex (64% yield) .

Q. How can researchers address contradictory spectroscopic data in structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism, polymorphism, or solvent effects. Solutions include:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C-2 vs. C-3 substitution patterns).
  • Dynamic NMR : Detects conformational exchange in flexible cores .

Q. What strategies enhance pharmacological properties through structural modifications?

Derivatization focuses on:

  • Core Functionalization : Introducing electron-withdrawing groups (e.g., halogens) or bulky substituents (e.g., aryl rings) to modulate binding affinity.
  • Bioisosteric Replacement : Replacing benzotriazole with indole or pyrazole moieties to improve solubility (see 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in ).
  • Salt Formation : Dihydrochloride salts (e.g., 1354952-78-5) enhance stability for in vivo studies .

Biological Relevance : Derivatives like 5-chloro-3-hydrazonoindolin-2-one show potential anticancer activity by targeting kinase pathways .

Q. How are polymorphic forms of this compound analyzed and utilized?

Polymorphism impacts solubility and bioavailability. Techniques include:

  • DSC (Differential Scanning Calorimetry) : Identifies melting points and phase transitions.
  • PXRD (Powder X-ray Diffraction) : Distinguishes crystalline forms.
  • Solvent Screening : Recrystallization in varied solvents (e.g., ethanol vs. acetonitrile) isolates polymorphs .

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